molecular formula C12H22BNO3Si B8119278 (6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid

(6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid

Cat. No.: B8119278
M. Wt: 267.21 g/mol
InChI Key: XKOQOYDWZMWSAI-UHFFFAOYSA-N
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Description

(6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butyldimethylsilyloxy group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent functionalization of the pyridine ring. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis procedures. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various boronic esters, borates, and coupled organic molecules, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

(6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for (6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid moiety to an electrophilic partner.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
  • 2,3-Dimethoxypyridine-5-boronic acid

Uniqueness

(6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO3Si/c1-12(2,3)18(4,5)17-9-11-7-6-10(8-14-11)13(15)16/h6-8,15-16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOQOYDWZMWSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)CO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BNO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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